

5-Deschlorolifitegrast: A Technical Guide to a Key Lifitegrast-Related Compound

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Compound of Interest

Compound Name: 5-Deschlorolifitegrast

Cat. No.: B15290391

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Abstract

This technical guide provides a comprehensive overview of **5-Deschlorolifitegrast**, a known impurity of the active pharmaceutical ingredient (API) Lifitegrast. Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist indicated for the treatment of dry eye disease. [1] Understanding the profile of related compounds such as **5-Deschlorolifitegrast** is critical for drug development, quality control, and regulatory compliance. This document details the chemical identifiers of **5-Deschlorolifitegrast**, the mechanism of action of the parent compound Lifitegrast, and relevant experimental protocols for synthesis and analysis.

Chemical Identity of 5-Deschlorolifitegrast

5-Deschlorolifitegrast is structurally similar to Lifitegrast, differing by the absence of a chlorine atom at the 5-position of the tetrahydroisoquinoline core. Its chemical identifiers are summarized in the table below.

Identifier	Value
CAS Number	2322380-15-2[2][3]
Molecular Formula	C29H25ClN2O7S[2][4]
Molecular Weight	581.04 g/mol [4]
IUPAC Name	(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid[2]
SMILES	CS(=O)(=O)c1cccc(C--INVALID-LINK--C(=O)O)c1[2]
InChI	InChI=1S/C29H25ClN2O7S/c1-40(37,38)21-4-2-3-17(13-21)14-24(29(35)36)31-27(33)23-8-7-20-16-32(11-9-22(20)26(23)30)28(34)19-6-5-18-10-12-39-25(18)15-19/h2-8,10,12-13,15,24H,9,11,14,16H2,1H3,(H,31,33)(H,35,36)/t24-/m0/s1[2]

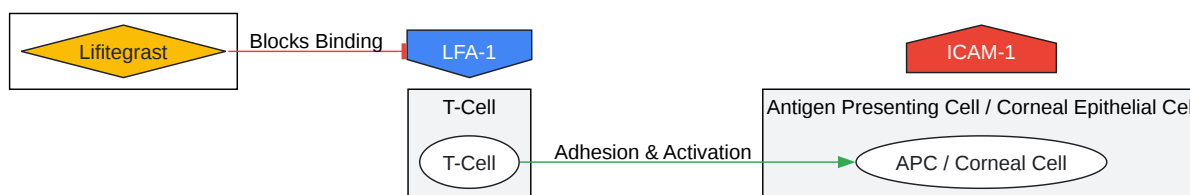
Context as a Lifitegrast Impurity

5-Deschlorolifitegrast is recognized as a process-related impurity that can arise during the synthesis of Lifitegrast.[4][5] The control and characterization of such impurities are essential to ensure the purity, safety, and efficacy of the final drug product. Regulatory guidelines necessitate the identification and quantification of impurities in active pharmaceutical ingredients.

Mechanism of Action of Lifitegrast

The biological context of **5-Deschlorolifitegrast** is best understood through the mechanism of action of its parent compound, Lifitegrast. Lifitegrast is a small-molecule integrin antagonist that specifically targets the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[3][6] This interaction is a key step in the inflammatory cascade associated with dry eye disease.

The signaling pathway inhibited by Lifitegrast is depicted below:



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Mechanism of LFA-1/ICAM-1 Inhibition by Lifitegrast.

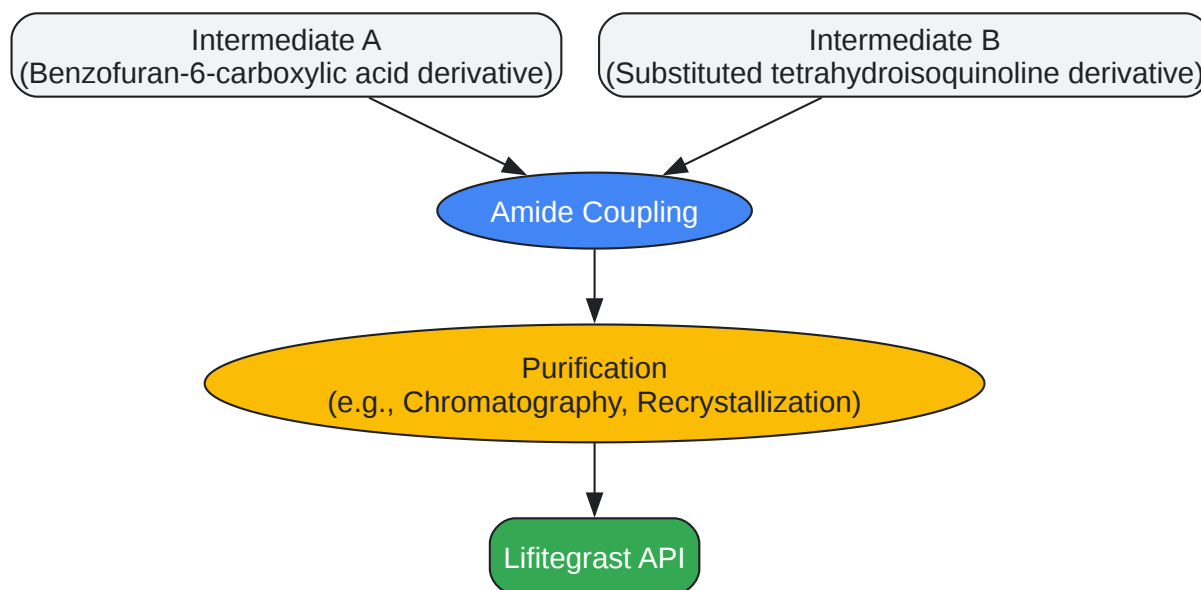
In dry eye disease, ocular surface stress leads to the upregulation of ICAM-1.[4][7] LFA-1, present on the surface of T-cells, binds to ICAM-1 on antigen-presenting cells and corneal epithelial cells.[3][6] This interaction facilitates T-cell activation, migration, and the subsequent release of pro-inflammatory cytokines, perpetuating the cycle of inflammation on the ocular surface.[7] Lifitegrast acts as a competitive antagonist by binding to LFA-1, thereby preventing its interaction with ICAM-1 and reducing the downstream inflammatory response.[6]

Experimental Protocols

Synthesis of Lifitegrast

The synthesis of Lifitegrast is a multi-step process where **5-Deschlorolifitegrast** can potentially be formed. While specific protocols for the direct synthesis of **5-Deschlorolifitegrast** are not readily available, understanding the synthesis of the parent compound provides insight into the formation of this impurity. A general synthetic approach involves the coupling of key intermediates.[8][9]

A representative workflow for a key coupling step in Lifitegrast synthesis is outlined below:



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General workflow for a key amide coupling step in Lifitegrast synthesis.

General Amide Coupling Protocol:

- A key carboxylic acid intermediate is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (HOBt).[9]
- The activated intermediate is then reacted with a primary amine intermediate in a suitable solvent.[2]
- The reaction progress is monitored by an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
- Upon completion, the reaction mixture is worked up to isolate the crude product.
- The crude product is purified using techniques like column chromatography or recrystallization to yield the final Lifitegrast product with high purity.[8]

The formation of **5-Deschlorolifitegrast** would likely result from the presence of a deschloro-version of the relevant tetrahydroisoquinoline starting material or intermediate.

Analytical Methods for Impurity Profiling

The identification and quantification of **5-Deschlorolifitegrast** and other related substances in Lifitegrast are typically performed using stability-indicating chromatographic methods, primarily reverse-phase HPLC.[\[10\]](#)[\[11\]](#)

Representative HPLC Method Parameters:

- Column: A C18 stationary phase is commonly used.[\[10\]](#)[\[11\]](#)
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic modifier (e.g., acetonitrile and methanol) is often employed.[\[10\]](#)[\[11\]](#)
- Flow Rate: A typical flow rate is around 0.8 mL/min.[\[11\]](#)
- Detection: UV detection at a suitable wavelength is used to monitor the elution of Lifitegrast and its impurities.[\[1\]](#)

For the structural elucidation and characterization of impurities like **5-Deschlorolifitegrast**, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[\[11\]](#)

Quantitative Data

As **5-Deschlorolifitegrast** is primarily characterized as an impurity, extensive quantitative data on its specific biological activity or physicochemical properties are not widely published. The focus in pharmaceutical analysis is on its detection and quantification relative to the Lifitegrast API.

Parameter	Information
Purity (as a reference standard)	Typically available at >95% purity for analytical purposes.[12]
Biological Activity	Not well-characterized; as an impurity, the primary concern is its potential impact on the safety and efficacy of Lifitegrast.

Conclusion

5-Deschlorolifitegrast is a critical process-related impurity in the manufacture of Lifitegrast. A thorough understanding of its chemical properties, potential routes of formation, and analytical methods for its detection is paramount for ensuring the quality and safety of the final drug product. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and analysis of Lifitegrast. Further research into the specific biological activity of **5-Deschlorolifitegrast** may be warranted to fully assess its toxicological profile.

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